molecular formula C14H20N2O3S B5762499 N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5762499
M. Wt: 296.39 g/mol
InChI Key: NNUSMRUDWCJDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is commonly referred to as CES-101 and is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a role in various physiological processes such as pain sensation, mood regulation, and appetite. Inhibition of FAAH has been shown to increase endocannabinoid levels, leading to potential therapeutic effects.

Mechanism of Action

CES-101 selectively inhibits N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, leading to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. The increased levels of endocannabinoids due to this compound inhibition have been shown to have therapeutic effects in various conditions.
Biochemical and Physiological Effects
In preclinical models, CES-101 has been shown to have various biochemical and physiological effects. Inhibition of this compound leads to an increase in endocannabinoid levels, which can lead to analgesic, anxiolytic, and anti-inflammatory effects. CES-101 has also been shown to have potential in the treatment of substance abuse disorders, as endocannabinoids play a role in reward and addiction pathways.

Advantages and Limitations for Lab Experiments

One advantage of CES-101 is its selectivity for N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, which reduces the potential for off-target effects. However, the use of CES-101 in lab experiments may be limited by its solubility and stability. CES-101 is also a relatively new compound, and further studies are needed to fully understand its potential therapeutic effects.

Future Directions

There are various future directions for the study of CES-101. One area of interest is the potential use of CES-101 in the treatment of substance abuse disorders. Further studies are needed to determine its efficacy in reducing drug-seeking behavior and withdrawal symptoms. CES-101 may also have potential in the treatment of other conditions such as pain and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibition and the potential long-term effects of CES-101 use.

Synthesis Methods

CES-101 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including cyclopropylamine, ethyl chloroformate, and p-toluenesulfonamide. The final compound is obtained as a white solid with a high purity.

Scientific Research Applications

CES-101 has been studied extensively in preclinical models for its potential use as a pharmacological tool. Inhibition of N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have therapeutic effects in various conditions such as pain, anxiety, and inflammation. CES-101 has also been shown to have potential in the treatment of substance abuse disorders, as endocannabinoids play a role in reward and addiction pathways.

properties

IUPAC Name

N-cyclopropyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-16(10-14(17)15-12-6-7-12)20(18,19)13-8-4-11(2)5-9-13/h4-5,8-9,12H,3,6-7,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUSMRUDWCJDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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